3,5-Di-tert-butylbiphenyl

Physicochemical characterization Thermal separation Volatility ranking

3,5-Di-tert-butylbiphenyl (CAS 5723-93-3, molecular formula C20H26, MW 266.42) is a sterically congested, unsymmetrically substituted biphenyl bearing two tert-butyl groups at the 3- and 5-positions of one phenyl ring. It belongs to the di-tert-butylbiphenyl (DTBB) isomer family alongside 4,4′-DTBB (CAS 1625-91-8), 3,3′-DTBB (CAS 53692-24-3), and 3,4′-DTBB.

Molecular Formula C20H26
Molecular Weight 266.4 g/mol
CAS No. 5723-93-3
Cat. No. B12081780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Di-tert-butylbiphenyl
CAS5723-93-3
Molecular FormulaC20H26
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2)C(C)(C)C
InChIInChI=1S/C20H26/c1-19(2,3)17-12-16(15-10-8-7-9-11-15)13-18(14-17)20(4,5)6/h7-14H,1-6H3
InChIKeyPMTYHCGSUNDRDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Di-tert-butylbiphenyl (CAS 5723-93-3) Procurement Guide — Physicochemical Identity and Comparator Landscape


3,5-Di-tert-butylbiphenyl (CAS 5723-93-3, molecular formula C20H26, MW 266.42) is a sterically congested, unsymmetrically substituted biphenyl bearing two tert-butyl groups at the 3- and 5-positions of one phenyl ring [1]. It belongs to the di-tert-butylbiphenyl (DTBB) isomer family alongside 4,4′-DTBB (CAS 1625-91-8), 3,3′-DTBB (CAS 53692-24-3), and 3,4′-DTBB. The 3,5-substitution pattern imparts a unique combination of high hydrophobicity (XLogP = 6.9) , low vapor pressure (0.0001 mmHg at 25°C) , and a steric environment that is concentrated on a single ring rather than distributed across both rings [1]. This compound is not an end-use product but a strategic building block: its 3,5-di-tert-butylphenyl moiety is incorporated into phosphine ligands, N-heterocyclic carbenes, OLED emitters, and polyimide monomers to confer thermal stability, suppress non-radiative decay, enhance enantioselectivity, and tune dielectric properties [2][3]. The unsymmetrical architecture distinguishes it fundamentally from the widely used 4,4′-DTBB — a distinction that carries quantifiable consequences for boiling point, vapor pressure, ligand oxidation potential, and enantioselective catalytic performance.

Why 4,4′- or 3,3′-Di-tert-butylbiphenyl Cannot Replace 3,5-Di-tert-butylbiphenyl in Performance-Driven Applications


Although 4,4′-di-tert-butylbiphenyl and 3,5-di-tert-butylbiphenyl share the identical molecular formula (C20H26) and molecular weight, their substitution patterns produce divergent physicochemical and functional behaviors that preclude simple interchange. The 4,4′-isomer is a crystalline solid (mp 126–130°C) with a significantly higher vapor pressure (0.000201 mmHg at 25°C vs. 0.0001 mmHg for the 3,5-isomer) . More critically, tert-butyl groups in the 3,5-meta positions of a single ring generate a concentrated steric pocket that — when incorporated into phosphine ligands — lowers the oxidation potential by approximately 0.255 V relative to triphenylphosphine, an effect absent in the para-substituted analog [1]. In asymmetric catalysis, the 3,5-dialkylphenyl motif improves enantiomeric excess by more than 15% over unsubstituted phenyl or 3,5-dimethylphenyl controls [2]. In OLED hosts, the 3,5-di-tert-butylphenyl group enhances photochemical stability and suppresses host-guest interactions, contributing to a device lifetime (LT70) of 1,113 hours at 1,000 cd m⁻² [3]. The 4,4′-isomer does not provide the same steric encumbrance profile and is consequently ineffective in these roles. Procurement decisions based solely on molecular formula equivalence therefore risk selecting a compound incapable of delivering the required steric, electronic, or stability performance.

Quantitative Differentiation Evidence for 3,5-Di-tert-butylbiphenyl (CAS 5723-93-3) Versus Closest Analogs


Boiling Point Elevation and Vapor Pressure Suppression Relative to the 4,4′-Isomer

The 3,5-di-tert-butylbiphenyl isomer displays a markedly higher normal boiling point (348.6°C at 760 mmHg) compared to the 4,4′-isomer (337.8°C at 760 mmHg, calculated) [1], a difference of approximately 10.8°C. This is accompanied by a two-fold lower vapor pressure: 0.0001 mmHg at 25°C for the 3,5-isomer versus 0.000201 mmHg for 4,4′-DTBB . The 3,3′-isomer (CAS 53692-24-3) has a computed boiling point of 366.1°C at 760 mmHg , placing the 3,5-isomer intermediate among the di-tert-butylbiphenyl isomers but with the lowest vapor pressure of the three.

Physicochemical characterization Thermal separation Volatility ranking

Oxidation Potential Lowering in Tris(3,5-di-tert-butylphenyl)phosphine versus Triphenylphosphine

Cyclic voltammetry in CH₃CN/[nBu₄N][ClO₄] reveals that tris(3,5-di-tert-butylphenyl)phosphine — prepared from the 3,5-di-tert-butylphenyl moiety — exhibits an anodic peak potential (Epa) of +0.785 V versus Fc⁺/⁰ [1]. This is 0.255 V lower than triphenylphosphine (PPh₃), which oxidizes at +1.04 V on the same scale [1]. The 3,5-dimethylphenyl analog (tris(3,5-Me₂-C₆H₃)P) oxidizes at +0.745 V, only 0.04 V below the tert-butyl derivative [1]. The lowered oxidation potential of the 3,5-di-tert-butylphenyl-substituted phosphine is attributed to a more pyramidal geometry at phosphorus, which lowers the HOMO energy below expectations from Hammett constants [1].

Organophosphine electrochemistry Ligand donor strength Homogeneous catalysis

Enantioselectivity Enhancement of >15% ee in Pd-Catalyzed Reactions via the 3,5-Dialkylphenyl Effect

The '3,5-dialkylphenyl effect' has been systematically demonstrated in Pd-catalyzed enantioselective transformations. A P,N-phosphino-oxazoline bidentate ligand bearing 3,5-di-tert-butylphenyl substituents provided higher enantiomeric excess (ee) in the Heck arylation of dihydrofuran than the unsubstituted phenyl or 3,5-dimethylphenyl analogs [1][2]. Across multiple reaction types — ring-opening transmetalation, Heck arylation, and allylic alkylation — the enantiomeric excesses improved by more than 15% when 3,5-dialkylphenyl substituents were present [2]. For MOP-type monodentate auxiliaries modified with 3,5-dialkylphenyl groups, enhanced ee values on the order of 40–50% were observed in hydrosilylation [2]. In a specific case, a Pd-catalyzed Heck reaction using a 3,5-di-tert-butyl-MeO−BIPHEP auxiliary achieved >98% ee [3].

Asymmetric catalysis Enantioselective synthesis Ligand design

Substrate Selectivity Ratio of 3.7:1 in NHC–Iridium-Catalyzed Ketone Hydrosilylation

In iridium-catalyzed competitive hydrosilylation of acetophenone versus sterically encumbered 3-(3,5-di-tert-butylphenyl)acetophenone, a second-generation dendritic NHC ligand (1c) incorporating multiple 3,5-di-tert-butylphenyl groups produced a substrate consumption ratio of 3.7:1 in favor of the smaller acetophenone substrate . The control ligand 1a (bearing 3,5-xylyl groups) exhibited a ratio of only 1.8:1 under identical conditions . This 2.1-fold increase in substrate discrimination demonstrates that the 3,5-di-tert-butylphenyl moiety imparts a quantifiable and tunable steric gating effect that smaller alkyl substituents cannot replicate.

Substrate specificity NHC ligands Hydrosilylation catalysis

OLED Device Lifetime Extension via 3,5-Di-tert-butylphenyl Incorporation in Pt(II) Phosphorescent Emitters

Introduction of the bulky 3,5-di-tert-butyl-phenyl group into the N-heterocyclic carbene (NHC) moiety of a Pt(II) blue phosphorescent emitter enhanced the photochemical stability of the high-lying metal-centred triplet state and prevented undesirable host-guest interactions [1]. The resulting deep-blue PhOLED device achieved a Commission Internationale de l'Éclairage (CIE) y-coordinate of 0.197 and an operational lifetime LT70 of 1,113 hours at an initial luminance (L₀) of 1,000 cd m⁻² [1]. While this study does not include a direct no-3,5-di-tert-butyl comparator device in the same publication, the mechanistic rationale — suppression of non-radiative decay through steric encumbrance — is consistent with the class-level behavior established for 3,5-dialkylphenyl groups in multiple photophysical and catalytic contexts [2].

Blue PhOLED Device stability Phosphorescent emitter design

Isomeric Transformation Enthalpy: Thermodynamic Stability Baseline for the 3,5-DTBB Isomer

The enthalpy of isomeric transformation for 3,5-di-tert-butylbiphenyl was determined by equilibrium measurements to be ΔrH° = −0.32 ± 0.16 kcal/mol in the liquid phase at T = 364.1 K [1]. This small but precisely measured exothermic value indicates that the 3,5-isomer is thermodynamically slightly favored relative to other di-tert-butylbiphenyl isomers under these conditions. In contrast, the 4,4′-isomer has been shown to undergo competitive cracking and isomerization at elevated temperatures (703–763 K) [2], suggesting that the 3,5-substitution pattern on a single ring may confer a different thermal stability profile than the symmetrical para,para′-substitution.

Thermochemistry Isomer equilibrium Process scale-up

High-Value Application Scenarios for 3,5-Di-tert-butylbiphenyl (CAS 5723-93-3) Supported by Comparative Evidence


Synthesis of Electron-Rich, Sterically Demanding Triarylphosphine Ligands for Pd-Catalyzed Cross-Coupling

The 3,5-di-tert-butylphenyl moiety, when converted to tris(3,5-di-tert-butylphenyl)phosphine, yields a phosphine ligand with an anodic oxidation potential 0.255 V lower than triphenylphosphine (Epa = +0.785 V vs. +1.04 V vs Fc⁺/⁰) [1]. This enhanced electron richness accelerates oxidative addition in Pd(0)/Pd(II) catalytic cycles. The steric bulk of the 3,5-di-tert-butylphenyl groups also promotes reductive elimination, making this ligand architecture particularly effective for Suzuki-Miyaura and Buchwald-Hartwig couplings of challenging aryl chloride substrates. Procurement of 3,5-di-tert-butylbiphenyl as a precursor to 3,5-di-tert-butylphenyl Grignard or organolithium reagents enables direct access to this ligand class.

Chiral Ligand Construction for Asymmetric Heck, Allylic Alkylation, and Hydrogenation

Incorporation of 3,5-di-tert-butylphenyl substituents into P,N-phosphino-oxazoline bidentate ligands, MeO-BIPHEP, or MOP-type monodentate auxiliaries reliably enhances enantiomeric excess by >15% in Pd-catalyzed asymmetric reactions compared to unsubstituted phenyl or 3,5-dimethylphenyl analogs [2][3]. For MOP ligands, enantioselectivity improvements of 40–50% have been documented [2]. Absolute ee values exceeding 98% in Heck arylation have been reported using 3,5-di-tert-butyl-MeO−BIPHEP [4]. This evidence positions 3,5-di-tert-butylbiphenyl as a critical starting material for any medicinal chemistry or process chemistry group building chiral ligand libraries.

Sterically Gated NHC Ligand Platforms for Substrate-Selective Catalysis

Second-generation dendritic NHC ligands incorporating multiple 3,5-di-tert-butylphenyl units provide a 2.1-fold enhancement in substrate discrimination (3.7:1 consumption ratio vs. 1.8:1 for 3,5-xylyl controls) in iridium-catalyzed ketone hydrosilylation . The 3,5-di-tert-butylphenyl group creates a bowl-shaped steric cavity that selectively accommodates smaller substrates while excluding larger ones. This substrate gating is not achievable with smaller aryl substituents (phenyl, xylyl, mesityl), making 3,5-di-tert-butylbiphenyl an essential precursor for catalyst developers targeting chemoselective transformations of complex substrates bearing multiple reactive functional groups.

Phosphorescent Emitter Building Block for Long-Lifetime Deep-Blue OLEDs

The 3,5-di-tert-butylphenyl group, when attached to the NHC moiety of Pt(II) phosphorescent emitters, enhances photochemical stability and suppresses detrimental host-guest interactions, enabling a deep-blue PhOLED with LT70 = 1,113 h at 1,000 cd m⁻² and CIE y = 0.197 [5]. This performance is particularly notable in the deep-blue region (y < 0.20), where device lifetime has historically been the primary obstacle to commercialization. For OLED materials companies, 3,5-di-tert-butylbiphenyl serves as a key intermediate for synthesizing sterically encumbered NHC precursors and their Pt(II) or Ir(III) complexes.

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